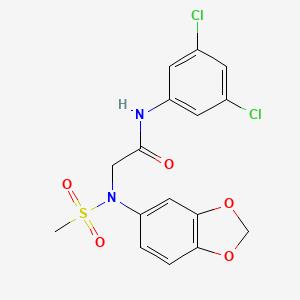![molecular formula C17H13N3O6S B3485666 4-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B3485666.png)
4-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde
Vue d'ensemble
Description
4-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde, also known as DTNB, is a chemical compound with promising applications in the field of scientific research. DTNB is a yellow crystalline solid that is commonly used as a reagent in biochemistry and molecular biology experiments. It is a thiol-reactive compound that is widely used to measure the concentration of thiol-containing molecules in biological samples.
Applications De Recherche Scientifique
4-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde has a wide range of applications in scientific research. It is commonly used as a reagent in biochemical and molecular biology experiments to measure the concentration of thiol-containing molecules such as glutathione, cysteine, and homocysteine. This compound is also used to measure the activity of enzymes such as glutathione reductase and thioredoxin reductase. Additionally, this compound is used in the study of redox signaling pathways and oxidative stress in cells.
Mécanisme D'action
4-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde reacts with thiol-containing molecules through a nucleophilic substitution reaction. The reaction results in the formation of a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be detected spectrophotometrically. The reaction is highly specific for thiol-containing molecules and does not react with other functional groups such as amino and carboxyl groups.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is commonly used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde has several advantages for laboratory experiments. It is a highly specific and sensitive reagent that can be used to measure the concentration of thiol-containing molecules in biological samples. This compound is also relatively easy to use and can be carried out in a laboratory setting. However, there are some limitations to the use of this compound. It is a colorimetric assay that requires a spectrophotometer for detection. This compound is also sensitive to pH and temperature changes, which can affect the accuracy of the assay.
Orientations Futures
There are several future directions for the use of 4-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde in scientific research. One potential application is in the study of redox signaling pathways and oxidative stress in cells. This compound can be used to measure the concentration of glutathione, a key antioxidant molecule, in cells under different conditions. Another potential application is in the development of new drugs that target thiol-containing molecules. This compound can be used to screen for compounds that selectively target thiol-containing molecules in cells. Additionally, this compound can be used in the development of new diagnostic assays for diseases such as cancer and cardiovascular disease, which are associated with oxidative stress and redox signaling pathways.
Propriétés
IUPAC Name |
4-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-3-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S/c1-24-12-6-11(7-13(8-12)25-2)16-18-19-17(26-16)27-15-4-3-10(9-21)5-14(15)20(22)23/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYAVENELUNNSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B3485583.png)
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3485587.png)
![methyl 4-[({[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3485590.png)
![methyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate](/img/structure/B3485595.png)
![4-chloro-N-(3-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3485607.png)
![4-{[(4-methylphenyl)thio]methyl}-N-(2-phenylethyl)benzamide](/img/structure/B3485612.png)

![N~1~-(2-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3485630.png)
![methyl 4-[(4-benzyl-1-piperazinyl)carbonothioyl]benzoate](/img/structure/B3485634.png)
![4-bromo-1-[(4-chlorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B3485640.png)
![N-(4-iodophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B3485644.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B3485649.png)
![methyl 2-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3485663.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B3485674.png)